molecular formula C7H12N4S B2636291 6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione CAS No. 780813-05-0

6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione

Cat. No.: B2636291
CAS No.: 780813-05-0
M. Wt: 184.26
InChI Key: ZKWNACLKHKGZAA-UHFFFAOYSA-N
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Description

6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles, including alkyl halides and aryl halides, can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: A wide range of substituted triazines with different functional groups.

Scientific Research Applications

6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interfere with cellular pathways by modulating signal transduction processes, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-methyl-5-(propylamino)-2H-1,2,4-triazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-3-4-8-6-5(2)10-11-7(12)9-6/h3-4H2,1-2H3,(H2,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWNACLKHKGZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=S)NN=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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